Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a heteropolycyclic compound featuring a thiazolo-triazole core fused with a furan ring, a phenyl group, and a piperazine carboxylate ester. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-2-30-22(29)26-12-10-25(11-13-26)17(15-7-4-3-5-8-15)18-20(28)27-21(32-18)23-19(24-27)16-9-6-14-31-16/h3-9,14,17,28H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJSEWXCFAWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This can be achieved through a coupling reaction using furan-2-carboxylic acid or its derivatives.
Attachment of the piperazine ring: This step involves the reaction of the intermediate with piperazine, often under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include antimicrobial, antiviral, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiazolo[3,2-b][1,2,4]triazole moieties could be involved in binding to specific molecular targets, while the piperazine ring may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS 898367-02-7)
- Key Differences: Replaces the furan-2-yl group at position 2 with an ethyl substituent.
- Implications: The 3-fluorophenyl group may enhance binding to hydrophobic enzyme pockets compared to phenyl.
2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)
- Key Differences :
- Activity :
Functional Group Comparisons
Furan vs. Other Heterocycles
- Furan-Containing Analogues :
- Triazole-Thiadiazole Hybrids :
Piperazine Carboxylate Esters
- Role in Bioavailability :
Physicochemical and Pharmacological Data
Biological Activity
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate, identified by CAS number 887219-64-9, is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.5 g/mol. Its structure includes several functional groups that contribute to its biological activity.
Structural Features
| Feature | Details |
|---|---|
| Molecular Formula | C22H23N5O4S |
| Molecular Weight | 453.5 g/mol |
| Thiazole Ring | Present |
| Piperazine Ring | Present |
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study conducted by Neelgundmath et al. (2017) evaluated various derivatives against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). The results showed that certain derivatives had IC50 values as low as 5.5 µg/ml against MCF-7 cells, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. A related study on triazole derivatives highlighted their effectiveness against various pathogenic bacteria and fungi. Compounds with similar structures have demonstrated significant antibacterial activity compared to standard antibiotics .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
Neelgundmath et al. (2017) : Investigated the anticancer effects of triazole derivatives against MCF-7 and HepG-2 cell lines.
- Findings : Certain compounds exhibited IC50 values below 10 µg/ml.
-
Benci et al. (2012) : Focused on the synthesis and evaluation of thiazole-containing compounds for anticancer activity.
- Findings : Identified several compounds with promising cytotoxic effects against various cancer cell lines.
- Kini et al. (2012) : Studied the antimicrobial properties of triazole derivatives.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Solvents | Temperature | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Thiazole formation | Thiosemicarbazide, AcOH | 100°C | 65–70 | >90% | |
| Piperazine coupling | POCl₃, CH₃CN | 80°C | 55–60 | 85–90% | |
| Final crystallization | Ethanol | RT | – | >95% |
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., hydroxyl, furan, and piperazine signals) and carbon backbone . For example, the furan-2-yl group shows characteristic δ 6.3–7.4 ppm aromatic protons .
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₇H₂₈N₆O₄S: calc. 541.19, observed 541.21) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation of the thiazolo-triazole core and substituent geometry .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities?
Methodological Answer:
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorometric assays) and cell-based viability tests (e.g., MTT assays) to distinguish direct vs. indirect effects .
- Dose-Response Studies : Test a wide concentration range (nM–μM) to identify non-linear effects or off-target interactions .
- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-piperazine hybrids) to identify trends in activity .
Advanced: What methodological approaches are recommended for elucidating enzyme interactions (e.g., 14-α-demethylase)?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) with PDB structures (e.g., 3LD6 for 14-α-demethylase) to predict binding modes. Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the triazole ring .
- Enzyme Inhibition Assays : Measure IC₅₀ via spectrophotometric monitoring of lanosterol conversion .
- Site-Directed Mutagenesis : Modify key residues (e.g., CYP51 active site) to validate docking predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Intermediate: What strategies modulate physicochemical properties via functional group modifications?
Methodological Answer:
- Hydrophilicity Enhancement : Introduce polar groups (e.g., -OH, -COOH) to the phenyl or piperazine moieties to improve aqueous solubility .
- Lipophilicity Tuning : Replace ethyl carboxylate with longer alkyl chains (e.g., propyl) to enhance membrane permeability .
- Metabolic Stability : Fluorinate the phenyl ring (e.g., 4-fluoro substitution) to reduce CYP450-mediated degradation .
- Stereochemical Control : Use chiral catalysts during synthesis to isolate enantiomers with distinct activities .
Advanced: How to address discrepancies in solubility data across solvent systems?
Methodological Answer:
- Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar) to identify polarity-dependent trends .
- Temperature Gradients : Measure solubility at 25°C vs. 37°C to simulate physiological conditions .
- Analytical Validation : Use HPLC-UV at λmax (~254 nm for aromatic systems) to quantify dissolved compound, avoiding turbidimetric errors .
- Co-Solvency Studies : Blend solvents (e.g., PEG-400 + water) to improve dissolution for in vivo assays .
Advanced: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast CYP450 interactions, bioavailability, and hERG liability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of furan to dihydrodiol) via Schrödinger’s BioLuminate .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .
Basic: How is the purity of intermediates monitored during synthesis?
Methodological Answer:
- TLC Tracking : Use silica plates with UV visualization (254 nm) for real-time reaction monitoring .
- HPLC-MS : Quantify impurities >0.1% using C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Compare observed vs. literature values (e.g., sharp mp ~180–185°C indicates high crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
